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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B7772452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS-1191,

a potent and selective antagonist of the A3 adenosine receptor. The information presented

herein is intended to support research and drug development efforts by providing detailed data

on its binding affinities, functional potencies, and the methodologies used for its

characterization.

Core Data Presentation
The selectivity of MRS-1191 has been evaluated across various species and adenosine

receptor subtypes. The following tables summarize the key quantitative data from radioligand

binding and functional assays.

Table 1: Binding Affinity (Ki) of MRS-1191 at Human
Adenosine Receptors

Receptor Subtype Ki (nM) Reference

A3 31.4 [1]

A1 >10,000 [cite: ]

A2A >10,000 [cite: ]

A2B Not reported
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Note: The high Ki values for A1 and A2A receptors indicate low affinity, highlighting the

selectivity of MRS-1191 for the A3 subtype. Data for the A2B receptor is not readily available in

the public domain.

Table 2: Comparative Binding Affinities (Ki) of MRS-1191
Across Species

Receptor
Subtype

Human Ki (nM) Rat Ki (nM) Mouse Ki (nM) Reference

A3 31.4 1420
Inactive

(>10,000)
[2]

A1 >10,000 Not reported Not reported [cite: ]

A2A >10,000 Not reported Not reported [cite: ]

Note: A 2021 study re-evaluating MRS-1191 reported incomplete inhibition at mouse and rat A3

receptors, suggesting that its utility in these species may be limited.[2]

Table 3: Functional Potency of MRS-1191
Assay Type Cell Line Parameter Value (nM) Reference

Inhibition of

Adenylate

Cyclase

CHO cells

(human A3)
K_B_ 92 [1][3]

Agonist-induced

[³⁵S]GTPγS

binding

HEK-293 cells

(human A3)
IC₅₀

Not explicitly

reported, but

shown to

antagonize

NECA-stimulated

binding

[4]

Inhibition of IB-

MECA effect
CHO cells IC₅₀ 120 [1]
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Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections describe the key experimental protocols used to characterize the selectivity

profile of MRS-1191.

Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific

receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of MRS-1191 for the human

A3 adenosine receptor.

Materials:

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3

adenosine receptor.

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a

high-affinity agonist for the A3 receptor.

Non-specific Binding Control: A high concentration of a non-labeled adenosine receptor

agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

Test Compound: MRS-1191.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

Adenosine Deaminase: To remove endogenous adenosine.

Procedure:

Membrane Preparation: Cell membranes are prepared from cultured HEK-293 cells

expressing the human A3 receptor. The cells are homogenized and centrifuged to isolate the

membrane fraction, which is then resuspended in the assay buffer.

Assay Setup: The assay is typically performed in a 96-well plate format.

Incubation: To each well, the following are added in sequence:
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Assay buffer containing adenosine deaminase.

A fixed concentration of the radioligand, [¹²⁵I]AB-MECA.

Increasing concentrations of the test compound, MRS-1191. For determining non-specific

binding, a saturating concentration of NECA is used instead of MRS-1191.

The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow

the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which

traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove

unbound radioligand.

Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The IC₅₀ value (the concentration of MRS-1191 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis. The Ki

value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays
Functional assays measure the effect of a compound on the signaling pathway downstream of

the receptor, thus determining its potency as an antagonist.

1. Inhibition of Adenylate Cyclase (cAMP Assay)

Objective: To determine the functional potency (K_B_) of MRS-1191 by measuring its ability to

antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine

receptor.

Agonist: IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a selective A3

agonist.
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Stimulating Agent: Forskolin, a direct activator of adenylate cyclase.

Test Compound: MRS-1191.

cAMP Assay Kit: Commercially available kits (e.g., ELISA or HTRF-based).

Procedure:

Cell Culture and Plating: CHO-hA3 cells are cultured and plated in 96-well plates.

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of

MRS-1191 for a defined period.

Agonist Stimulation: The cells are then stimulated with a fixed concentration of the agonist

(IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels,

allowing for the measurement of inhibition.

Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP concentration is measured using a suitable cAMP assay kit according to the

manufacturer's instructions.

Data Analysis: The ability of MRS-1191 to reverse the agonist-induced inhibition of forskolin-

stimulated cAMP accumulation is quantified. The data is used to generate a Schild plot, from

which the K_B_ value is determined. A linear Schild plot with a slope of unity is indicative of

competitive antagonism.

2. [³⁵S]GTPγS Binding Assay

Objective: To assess the ability of MRS-1191 to antagonize agonist-stimulated binding of

[³⁵S]GTPγS to G proteins coupled to the A3 receptor.

Materials:

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3

adenosine receptor.

Radioligand: [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate), a non-hydrolyzable GTP

analog.
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Agonist: NECA.

Test Compound: MRS-1191.

Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS upon receptor

activation.

Procedure:

Incubation: Cell membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and

the agonist (NECA) in the presence or absence of varying concentrations of MRS-1191.

Filtration: The reaction is terminated by rapid filtration, and the amount of membrane-bound

[³⁵S]GTPγS is quantified by liquid scintillation counting.

Data Analysis: The data is analyzed to determine the ability of MRS-1191 to inhibit the

agonist-stimulated increase in [³⁵S]GTPγS binding.

Mandatory Visualizations
Signaling Pathways
The A3 adenosine receptor is primarily coupled to the Gαi subunit of the heterotrimeric G

protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cAMP levels.

Cell Membrane

A3 Adenosine
Receptor

Gαi/βγActivates Adenylyl CyclaseInhibits cAMPConverts

MRS-1191 Antagonist

Adenosine
(Agonist)

Activates

ATP

Protein Kinase A
(inactive)

Activates Protein Kinase A
(active) Cellular Response

Phosphorylates
Targets

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.benchchem.com/product/b7772452?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay

to determine the affinity of MRS-1191.

Preparation

Assay Execution

Data Analysis

Prepare Membranes
(HEK-293-hA3R)

Incubate Membranes,
Radioligand & MRS-1191

Prepare Solutions
(Radioligand, MRS-1191)

Filter and Wash

Quantify Radioactivity
(Gamma Counter)

Calculate Specific Binding
& Determine IC50/Ki

Click to download full resolution via product page

Caption: Competitive Radioligand Binding Assay Workflow.
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A comprehensive off-target screening profile for MRS-1191 against a broad panel of receptors,

ion channels, and enzymes (e.g., a CEREP safety panel) is not publicly available. Early reports

suggest that MRS-1191 is not active at L-type calcium channels, which is a common off-target

activity for dihydropyridine-based compounds. However, without a broad screening panel, the

full off-target profile of MRS-1191 remains to be fully elucidated.

Conclusion
MRS-1191 is a highly potent and selective antagonist of the human A3 adenosine receptor,

demonstrating significantly lower affinity for the A1 and A2A subtypes. Its utility in rodent

models may be limited due to lower affinity and incomplete antagonism at rat and mouse A3

receptors. The primary mechanism of action is the competitive blockade of the A3 receptor,

thereby preventing the agonist-induced inhibition of adenylyl cyclase and subsequent

downstream signaling events. Further investigation into its off-target selectivity profile would be

beneficial for a complete understanding of its pharmacological properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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